molecular formula C19H18N6O2 B2421238 3-(3,4-Dimethylphenyl)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine CAS No. 892746-64-4

3-(3,4-Dimethylphenyl)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine

Cat. No. B2421238
CAS RN: 892746-64-4
M. Wt: 362.393
InChI Key: YDIIOJNNXLAKGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-Dimethylphenyl)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine is a useful research compound. Its molecular formula is C19H18N6O2 and its molecular weight is 362.393. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

Several studies have investigated the antimicrobial properties of 1,2,4-triazole derivatives. Bektaş et al. (2007) synthesized various derivatives, including 4-amino-5-(4-chlorophenyl)-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one, which demonstrated good to moderate activities against microorganisms. Another study by Hu et al. (2005) found that oxadiazoles incorporating a pyridyl triazole ring showed good antibacterial activity, suggesting their potential as antibacterial candidate drugs (Bektaş et al., 2007)(Hu et al., 2005).

Anticancer Activity

Triazole derivatives have been explored for their potential in anticancer therapy. Ahsan et al. (2014) reported that N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine showed significant anticancer activity on various cancer cell lines including melanoma and leukemia. Similarly, compounds with the 1,2,4-triazole structure synthesized by Yakantham et al. (2019) demonstrated good to moderate activity against human cancer cell lines (Ahsan et al., 2014)(Yakantham et al., 2019).

Photochemistry and Molecular Rearrangements

Buscemi et al. (1996) and (2001) investigated the photochemistry of 1,2,4-oxadiazoles, revealing the formation of 1,2,4-triazoles through photolytic species arising from heterolytic cleavage. This research provides insights into the molecular rearrangements and photoinduced reactions of such compounds (Buscemi et al., 1996)(Buscemi et al., 2001).

Synthesis and Characterization

The synthesis and characterization of triazole derivatives have been a focus of several studies. Kaneria et al. (2016) detailed the synthesis of triazol derivatives and their antimicrobial activity. Similarly, Potkin et al. (2009) reported the synthesis of 5-substituted 3-[5-(2,5-dimethylphenyl)-1,2-oxazol-3-yl]-1,2,4-oxadiazoles, contributing to the understanding of these compounds' structures and properties (Kaneria et al., 2016)(Potkin et al., 2009).

properties

IUPAC Name

3-(3,4-dimethylphenyl)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O2/c1-11-4-7-14(10-12(11)2)25-17(20)16(22-24-25)19-21-18(23-27-19)13-5-8-15(26-3)9-6-13/h4-10H,20H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDIIOJNNXLAKGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)OC)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dimethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine

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